molecular formula C18H24N6O2 B2773757 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine CAS No. 1251605-55-6

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2773757
CAS No.: 1251605-55-6
M. Wt: 356.43
InChI Key: VDBHFMZBCXXYMC-UHFFFAOYSA-N
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Description

4-{6-[4-(4-Methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase-targeted therapies. This complex small molecule features a hybrid heterocyclic architecture combining morpholine, pyrimidine, imidazole, and 4-methylpiperidine pharmacophores within a single chemical entity. This specific structural combination is characteristic of compounds designed for targeted protein inhibition, with research applications particularly relevant to kinase signaling pathway modulation . Compounds with morpholine-pyrimidine core structures have demonstrated potent and selective inhibition of key kinases including phosphoinositide 3-kinase (PI3K) pathways . The presence of both morpholine and piperidine rings contributes to favorable pharmacokinetic properties and enhanced binding affinity to enzymatic active sites. The molecular framework suggests potential utility in oncology research for investigating tumor proliferation pathways, as similar structural motifs have advanced to human clinical trials for cancer treatment . Additionally, the imidazole-piperidine carbonyl linkage represents a versatile scaffold that may facilitate structure-activity relationship studies around metalloenzyme inhibition and allosteric modulation. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound according to appropriate safety protocols and in compliance with all applicable regulations governing chemical substances.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[1-(6-morpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-14-2-4-23(5-3-14)18(25)15-11-24(13-21-15)17-10-16(19-12-20-17)22-6-8-26-9-7-22/h10-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBHFMZBCXXYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring structures, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature settings, as well as the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield reduced forms.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a ligand in biochemical assays and as a probe for studying enzyme interactions. Its ability to interact with various biological targets makes it valuable for research in molecular biology and biochemistry.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrial applications of this compound include its use in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for developing new materials with specific functionalities, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine stands out due to its combination of multiple ring structures, which confer unique chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Biological Activity

The compound 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine represents a novel structure in medicinal chemistry, combining elements of imidazole and pyrimidine rings. This unique structure suggests potential biological activities, which warrant detailed investigation.

Structural Overview

The compound's structure can be broken down into several key components:

  • Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in many drugs.
  • Pyrimidine Ring : Often associated with nucleic acids and plays a crucial role in cellular metabolism.
  • Morpholine Moiety : Provides additional binding properties and may enhance solubility.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as kinases and topoisomerases. Preliminary studies suggest that This compound may follow this trend, potentially acting on cancer cell lines by inducing apoptosis or inhibiting proliferation.

The proposed mechanism of action involves the interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The imidazole ring can coordinate with metal ions in active sites of enzymes, disrupting their function.
  • Receptor Modulation : The morpholine component may enhance binding affinities to G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Case Studies

  • Antitumor Activity : In vitro studies on similar compounds have demonstrated their effectiveness against various cancer cell lines, including breast and prostate cancer. For example, a study highlighted the synergistic effect of imidazole derivatives when combined with traditional chemotherapeutics like doxorubicin, increasing cytotoxicity against resistant cell lines .
  • Anti-inflammatory Effects : Compounds containing both imidazole and pyrimidine rings have shown promise in reducing inflammatory markers in cellular models. This suggests that the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Data Tables

Biological Activity Compound Type Targeted Effect Reference
AntitumorImidazole DerivativeInduces apoptosis
Anti-inflammatoryPyrimidine CompoundReduces inflammation
Enzyme InhibitionMorpholine ClassDisrupts enzyme function

Q & A

Basic: What are the key synthetic steps for preparing 4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine?

Methodological Answer:
The synthesis involves sequential coupling reactions. First, the pyrimidine core is functionalized with a nitro group, followed by nucleophilic substitution to introduce the imidazole-piperidine moiety. Morpholine is then attached via a palladium-catalyzed coupling reaction. Critical steps include:

  • Nitro-group introduction using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.
  • Imidazole coupling via Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst in toluene at 110°C .
  • Final morpholine incorporation using a Suzuki-Miyaura cross-coupling with Pd(dppf)Cl₂.
    Validation: ¹H NMR (DMSO-d₆, 600 MHz) confirms intermediates, e.g., δ 8.21 ppm (imidazole proton) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Use DMSO-d₆ for solubility and to observe imidazole (δ 7.4–8.2 ppm) and morpholine (δ 3.5–4.0 ppm) protons. Assign quaternary carbons via DEPT-135 .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and morpholine C-O-C (1250 cm⁻¹).

Advanced: How can computational methods optimize regioselectivity in imidazole-pyrimidine coupling?

Methodological Answer:
Employ density functional theory (DFT) to model transition states and predict regioselectivity. For example:

  • Calculate activation energies for competing C-4 vs. C-2 imidazole attachment.
  • Use ICReDD’s reaction path search ( ) to screen bases (e.g., Cs₂CO₃ vs. K₃PO₄) and solvents (DMF vs. THF).
  • Validate predictions with LC-MS to detect minor byproducts .

Advanced: How to resolve contradictions in reported biological activity (e.g., kinase inhibition vs. inactivity)?

Methodological Answer:

  • Assay Validation : Repeat experiments under standardized conditions (e.g., ATP concentration, pH 7.4) to rule out protocol variability.
  • Purity Analysis : Use HPLC (≥95% purity) to exclude impurities masking activity.
  • Structural Confirmation : Re-examine stereochemistry via X-ray crystallography (as in for imidazole-pyridine analogs) .

Advanced: What strategies improve yield in multi-step synthesis?

Methodological Answer:

  • Flow Chemistry : Scale nitro-pyrimidine synthesis in continuous flow reactors to enhance reproducibility (residence time: 20 min, 80°C).
  • Microwave-Assisted Coupling : Reduce reaction time for imidazole attachment from 12h to 2h (80 W, 120°C).
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂(PPh₃)₂) to minimize palladium black formation .

Advanced: How does stereochemistry at the piperidine-carbonyl group influence bioactivity?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10).
  • Docking Studies : Simulate binding to p38 MAP kinase (as in ) to compare R vs. S configurations.
  • In Vitro Testing : Assess IC₅₀ against kinase isoforms (e.g., p38α vs. p38β) to identify stereospecific effects .

Basic: What preliminary assays evaluate therapeutic potential?

Methodological Answer:

  • Kinase Profiling : Screen against a 50-kinase panel at 1 µM (DiscoverX KINOMEscan).
  • Cytotoxicity : Use MTT assay on HEK293 and HepG2 cells (48h exposure).
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) via nephelometry .

Advanced: How to design SAR studies for analogs with enhanced solubility?

Methodological Answer:

  • Morpholine Modification : Replace morpholine with thiomorpholine dioxide for increased polarity.
  • Piperidine Substituents : Introduce -OH or -COOH at the 4-methyl position.
  • LogP Analysis : Calculate partition coefficients (ChemAxon) and correlate with experimental solubility .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with EtOAc:hexane (3:7) for intermediates.
  • Recrystallization : Purify final product from hot EtOH:H₂O (8:2).
  • Prep-HPLC : Apply C18 column (ACN:H₂O + 0.1% TFA) for >99% purity .

Advanced: How to mitigate byproduct formation during imidazole ring closure?

Methodological Answer:

  • Temperature Control : Maintain <70°C during cyclization to prevent dimerization.
  • Oxidative Conditions : Optimize MnO₂ vs. DDQ for selective dehydrogenation.
  • In Situ Monitoring : Use ReactIR to track imidazole formation (disappearance of NH stretch at 3400 cm⁻¹) .

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